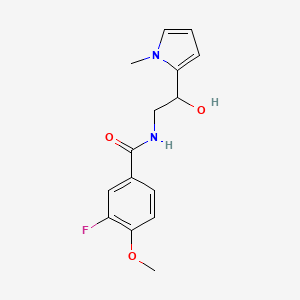
4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Methoxyethyl)phenol” is a synthetic compound . It can be prepared by reacting methyl vinyl ether and 4-bromonitrobenzene . It may be used in the preparation of the methyl analog of metoprolol (MAM) .
Synthesis Analysis
The synthesis of “4-(2-Methoxyethyl)phenol” involves brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, then causing a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone . A single-step reduction of alpha-methoxy-4-hydroxyacetophenone with at least two equivalents of hydrogen per equivalent of alpha-methoxy-4-hydroxyacetophenone in the presence of a hydrogenation catalyst is then conducted to directly produce "4-(2-Methoxyethyl)phenol" .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(2-Methoxyethyl)phenol” include bromination, methoxide-bromide exchange, and hydrogenation .
Applications De Recherche Scientifique
Enzymatic Potential and Anti-proliferative Activity
Research on triazole derivatives like 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has demonstrated significant cholinesterase inhibitory potential. One study focused on S-alkylated triazoles and found that these compounds exhibited excellent enzymatic inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting potential utility in treating neurodegenerative diseases like Alzheimer's. The same compounds also showed notable anti-proliferative activity against cancer cell lines, implying potential applications in cancer therapy (Arfan et al., 2018).
Anti-inflammatory Activity
Triazole derivatives have been synthesized with modifications to the methoxyphenyl group, resulting in compounds with anti-inflammatory properties. This suggests a potential application in the treatment of inflammatory diseases (Labanauskas et al., 2004).
Novel Compound Synthesis and Characterization
New compounds based on the triazole structure have been synthesized, providing insights into the potential of these derivatives in various applications. These compounds have been characterized using spectroscopic techniques, indicating their potential for further investigation in various fields of chemistry (Wurfer & Badea, 2021).
Alzheimer's Disease Drug Candidates
S-Aralkylated triazoles have been studied as potential candidates for Alzheimer's disease treatment. These compounds demonstrated effective anti-cholinesterase activity, highlighting their potential therapeutic value for neurodegenerative disorders (Arfan et al., 2021).
Synthesis and Structural Features
Various derivatives of 1,2,4-triazole have been synthesized, demonstrating a wide range of biological activities. The structural features of these compounds have been studied, revealing their potential in the development of new pharmaceuticals and materials (Aksyonova-Seliuk et al., 2018).
Antibacterial Activity
Some triazole derivatives have exhibited antibacterial activity, which could be useful in developing new antimicrobial agents. This research provides a foundation for further exploration into the antimicrobial applications of these compounds (Ghattas et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s structurally similar compound, 4-(2-methoxyethyl)phenol, has been reported to block the action of angiotensin ii, a potent vasoconstrictive hormone, by binding with its receptor . This suggests that 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol might have a similar target.
Pharmacokinetics
It’s structurally similar compound, 4-(2-methoxyethyl)phenol, has been reported to have a plasma half-life of approximately 2–3 hours . It achieves steady-state tissue concentrations within approximately 4–6 months of once-weekly dosing . These properties might give an indication of the potential pharmacokinetic behavior of 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Action Environment
It’s structurally similar compound, 4-(2-methoxyethyl)phenol, is recommended to be stored in a well-ventilated place and kept in a tightly closed container . This suggests that certain environmental conditions such as temperature, humidity, and light exposure might influence the stability and efficacy of 4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Propriétés
IUPAC Name |
4-(2-methoxyethyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-15-8-7-14-10(12-13-11(14)16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMBLUPFOJILLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

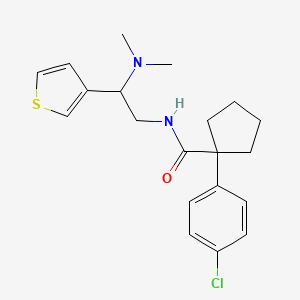
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2447988.png)
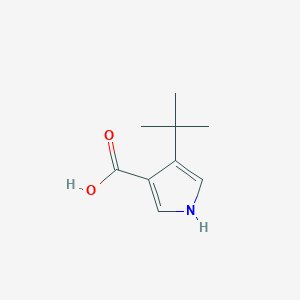
![3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2447992.png)


![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2447998.png)
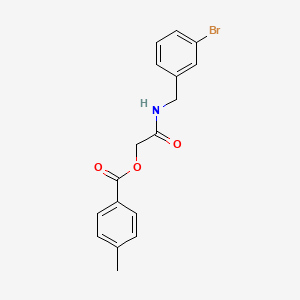

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2448001.png)
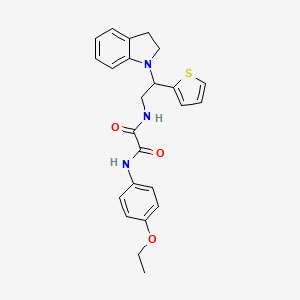
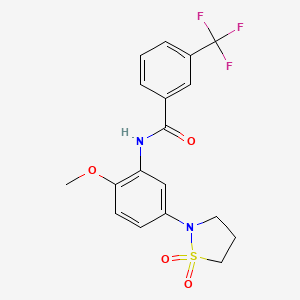
![1-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2448008.png)
